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Abstract
CEP-37440 is a potent, orally available small molecule that functions as a dual inhibitor of

Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Dysregulation

of both FAK and ALK signaling pathways is implicated in the progression of various cancers,

making a dual inhibitor an attractive therapeutic strategy.[1][4] This technical guide provides an

in-depth overview of CEP-37440, including its mechanism of action, preclinical efficacy,

pharmacokinetic profile, and detailed experimental methodologies.

Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell

adhesion, migration, proliferation, and survival. Its overexpression and activation are correlated

with increased malignancy and invasiveness in numerous tumor types. Anaplastic Lymphoma

Kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements and mutations lead

to the expression of oncogenic fusion proteins that drive several cancers, including non-small

cell lung cancer and anaplastic large cell lymphoma.

CEP-37440 was developed to simultaneously target these two key oncogenic drivers. This

document serves as a comprehensive resource for researchers and drug development

professionals working with or interested in CEP-37440.
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Chemical and Physical Properties
CEP-37440 is an orally bioavailable small molecule.

Property Value Reference

Chemical Formula C30H38ClN7O3

Molecular Weight 580.1 g/mol

CAS Number 1391712-60-9

Synonyms ALK-FAK inhibitor CEP-37440

Mechanism of Action
CEP-37440 is a reversible, ATP-competitive inhibitor of both FAK and ALK. Its primary

mechanism involves binding to the kinase domain of these proteins, thereby blocking their

catalytic activity. A key downstream effect of CEP-37440 is the inhibition of FAK

autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event is a critical step in

FAK activation, creating a docking site for Src family kinases and initiating downstream

signaling cascades. By preventing this, CEP-37440 effectively disrupts FAK-mediated

signaling. Similarly, it inhibits the kinase activity of ALK, leading to the disruption of ALK-

mediated signal transduction pathways.

FAK Signaling Pathway
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Quantitative Data Summary
In Vitro Inhibitory Activity
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Target Assay Type IC50 / Ki
Cell Line /
Condition

Reference

FAK Kinase Assay IC50: 2.3 nM -

ALK Kinase Assay IC50: 3.5 nM -

FAK Kinase Assay Ki: 2.3 nM ATP-competitive

ALK Kinase Assay Ki: 120 nM ATP-competitive

ALK Cellular Assay IC50: 120 nM
75% human

plasma

In Vitro Cellular Proliferation
Cell Line Cancer Type Concentration Effect Reference

FC-IBC02
Inflammatory

Breast Cancer
300 nM

Decreased

proliferation

FC-IBC02
Inflammatory

Breast Cancer
1000 nM

Complete

inhibition of

proliferation

SUM190
Inflammatory

Breast Cancer
1000 nM

50% decrease in

proliferation

KPL4 Breast Cancer Not specified
Decreased

proliferation

MDA-IBC03
Inflammatory

Breast Cancer

High

concentration

Inhibition of

proliferation

SUM149
Inflammatory

Breast Cancer

High

concentration
Slight response

In Vivo Efficacy in Xenograft Models
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Xenograft
Model

Cancer
Type

CEP-
37440
Dose

Treatmen
t Duration

Tumor
Growth
Inhibition
(TGI)

Effect on
Metastasi
s

Referenc
e

SUM190

Inflammato

ry Breast

Cancer

55 mg/kg

bid
7 weeks 79.7%

Not

specified

FC-IBC02

Inflammato

ry Breast

Cancer

55 mg/kg

bid
7 weeks 33%

Prevented

brain

metastasis

SUM149

Inflammato

ry Breast

Cancer

55 mg/kg

bid
7 weeks 23%

Not

specified

Sup-M2

Anaplastic

Large Cell

Lymphoma

3-55 mg/kg

(b.i.d and

q.d.)

12 days

Dose-

dependent

inhibition

Not

specified

CWR22
Prostate

Cancer

55 mg/kg

(p.o, once)
24 hours

Inhibition of

FAK

phosphoryl

ation

Not

specified

Pharmacokinetic Parameters
Species Administration Dose (mg/kg) Key Findings Reference

CD-1 Mouse p.o and i.v. 1-10

Good

pharmacokinetic

parameters

Sprague-Dawley

Rat
p.o and i.v. 1-10

Good

pharmacokinetic

parameters

Cynomolgus

Monkey
Not specified Not specified

Acceptable oral

bioavailability
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Experimental Protocols
FAK/ALK Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of CEP-
37440 against FAK and ALK kinases.
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Materials:
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Recombinant FAK or ALK enzyme

Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for FAK)

ATP

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM

DTT for FAK)

CEP-37440

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

Microplate reader

Procedure:

Prepare serial dilutions of CEP-37440 in the appropriate kinase buffer.

In a microplate, add the kinase, substrate, and CEP-37440 dilutions.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for 45-60 minutes.

Stop the reaction and measure the amount of ADP produced using a detection reagent like

ADP-Glo™, which correlates with kinase activity.

Plot the kinase activity against the concentration of CEP-37440 to determine the IC50 value.

Cell Viability (MTT) Assay
This protocol is used to assess the effect of CEP-37440 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium
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CEP-37440

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or SDS-HCl)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of CEP-37440 and incubate for the desired time

(e.g., 24-192 hours).

Add 10 µL of MTT stock solution to each well and incubate at 37°C for 3-4 hours.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at 570-590 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Western Blot for Phospho-FAK (Tyr397)
This protocol is for detecting the phosphorylation status of FAK at Tyr397 in response to CEP-
37440 treatment.

Materials:

Cell lysates from treated and untreated cells

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit
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SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibody against p-FAK (Tyr397)

Primary antibody against total FAK

HRP-conjugated secondary antibody

ECL substrate

Imaging system

Procedure:

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total FAK as a loading control.

In Vivo Tumor Xenograft Model
This protocol describes the establishment of a breast cancer xenograft model to evaluate the in

vivo efficacy of CEP-37440.

Materials:
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Immunocompromised mice (e.g., SCID or nude mice)

Cancer cell line (e.g., SUM190, FC-IBC02)

Matrigel (optional)

CEP-37440 formulation for oral administration

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or

without Matrigel) into the flank of the mice.

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize mice into control and treatment groups.

Administer CEP-37440 orally at the desired dose and schedule (e.g., 55 mg/kg, twice daily).

Measure tumor volume with calipers at regular intervals.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blot for p-FAK).

Conclusion
CEP-37440 is a promising dual inhibitor of FAK and ALK with potent anti-proliferative and anti-

tumor activity demonstrated in preclinical models. Its ability to target two distinct oncogenic

pathways provides a strong rationale for its further investigation as a cancer therapeutic. This

technical guide provides a foundational understanding of CEP-37440 and detailed

methodologies to facilitate its study in a research setting. The provided data and protocols can

serve as a valuable resource for scientists and clinicians working towards the development of

novel cancer therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2. bpsbioscience.com [bpsbioscience.com]

3. Cep-37440 | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. creative-diagnostics.com [creative-diagnostics.com]

To cite this document: BenchChem. [CEP-37440: A Technical Guide to a Dual FAK/ALK
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8055494#cep-37440-as-a-dual-fak-alk-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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